![molecular formula C13H13ClO2Si B14268906 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride CAS No. 141238-53-1](/img/structure/B14268906.png)
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a trimethylsilyl-substituted prop-2-ynoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride typically involves the reaction of 3-(Trimethylsilyl)prop-2-ynoyl chloride with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The triple bond in the prop-2-ynoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Palladium, rhodium complexes for specific addition reactions
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Applications De Recherche Scientifique
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.
Material Science: Used in the preparation of functionalized materials with specific properties.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride involves the reactivity of its functional groups. The benzoyl chloride group is highly reactive towards nucleophiles, facilitating substitution reactions. The trimethylsilyl group can act as a protecting group, stabilizing the molecule and preventing unwanted side reactions . The prop-2-ynoyl moiety can participate in addition reactions, making the compound versatile in various synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethylsilyl)prop-2-ynoyl chloride: Similar structure but lacks the benzoyl chloride group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the prop-2-ynoyl and benzoyl chloride groups.
Benzoyl chloride: Contains the benzoyl chloride group but lacks the trimethylsilyl and prop-2-ynoyl groups.
Uniqueness
4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Propriétés
Numéro CAS |
141238-53-1 |
|---|---|
Formule moléculaire |
C13H13ClO2Si |
Poids moléculaire |
264.78 g/mol |
Nom IUPAC |
4-(3-trimethylsilylprop-2-ynoyl)benzoyl chloride |
InChI |
InChI=1S/C13H13ClO2Si/c1-17(2,3)9-8-12(15)10-4-6-11(7-5-10)13(14)16/h4-7H,1-3H3 |
Clé InChI |
FSBTYQRCPJLHCK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
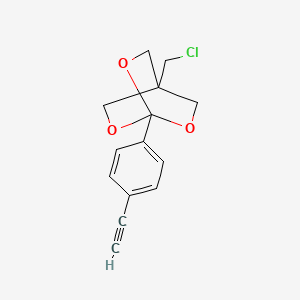
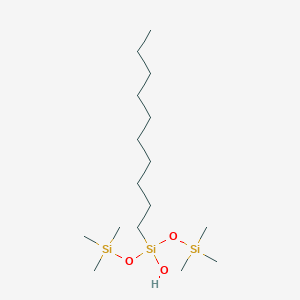
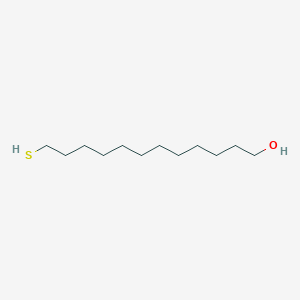
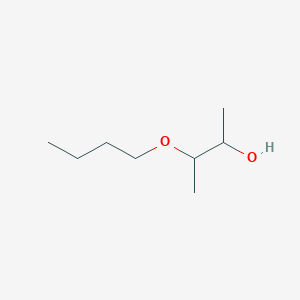
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

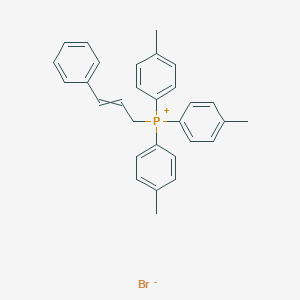
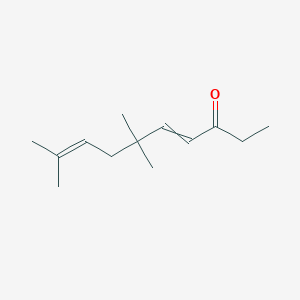
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)

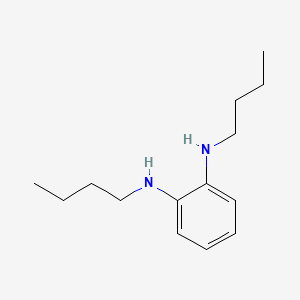
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
